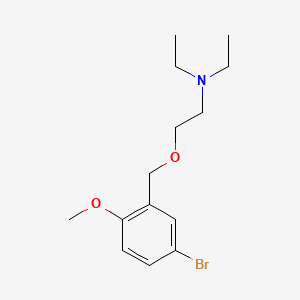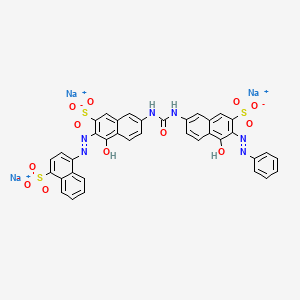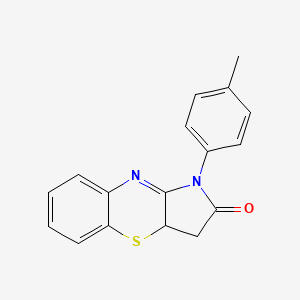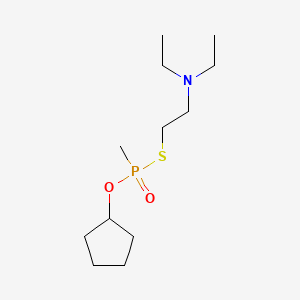
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester is a chemical compound with the molecular formula C₁₁H₂₆NO₂PS It is a member of the phosphonothioate family, which are organophosphorus compounds containing a phosphonothioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester typically involves the reaction of methyl phosphonothioic dichloride with 2-diethylaminoethanol and cyclopentanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
Step 1: Methyl phosphonothioic dichloride is reacted with 2-diethylaminoethanol in the presence of a base such as triethylamine to form the intermediate S-(2-diethylaminoethyl) methylphosphonothioate.
Step 2: The intermediate is then reacted with cyclopentanol in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into this compound derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Phosphonothioic acid derivatives.
Reduction: Reduced phosphonothioic acid esters.
Substitution: Substituted phosphonothioic acid esters with various functional groups.
Applications De Recherche Scientifique
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and other enzymes that interact with phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The specific pathways involved depend on the enzyme and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester can be compared with other similar compounds, such as:
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-ethyl ester: Similar structure but with an ethyl ester group instead of a cyclopentyl ester group.
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-2-methylpropyl ester: Contains a 2-methylpropyl ester group instead of a cyclopentyl ester group.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity, biological activity, and potential applications. The cyclopentyl ester group may provide distinct steric and electronic properties compared to other ester groups, making this compound valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
93240-66-5 |
|---|---|
Formule moléculaire |
C12H26NO2PS |
Poids moléculaire |
279.38 g/mol |
Nom IUPAC |
2-[cyclopentyloxy(methyl)phosphoryl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C12H26NO2PS/c1-4-13(5-2)10-11-17-16(3,14)15-12-8-6-7-9-12/h12H,4-11H2,1-3H3 |
Clé InChI |
PMVOUPZOZITGTQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSP(=O)(C)OC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


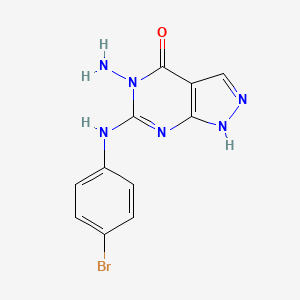


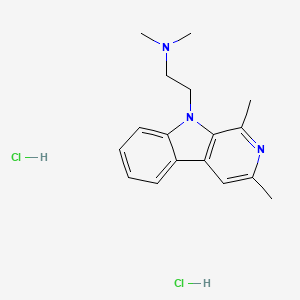

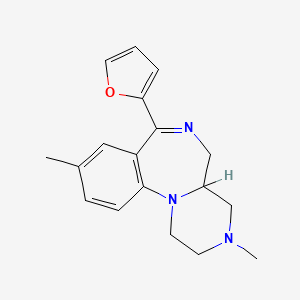
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
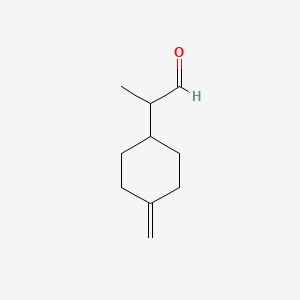
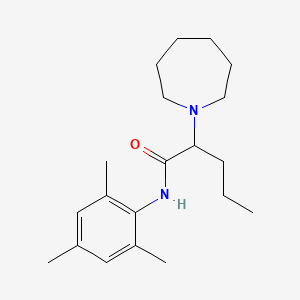
![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
